Cyanamide, 4-pyridinyl- (9CI)
Description
Properties
CAS No. |
133081-43-3 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.127 |
IUPAC Name |
pyridin-4-ylcyanamide |
InChI |
InChI=1S/C6H5N3/c7-5-9-6-1-3-8-4-2-6/h1-4H,(H,8,9) |
InChI Key |
VWRHRJBNQRZQMX-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1NC#N |
Synonyms |
Cyanamide, 4-pyridinyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methanimidamide, N-cyano-N'-4-pyridinyl- (9CI)
- CAS Registry Number : 105364-26-9
- Molecular Formula : C₇H₆N₄
- Molecular Weight : 146.15 g/mol
- Structure: Features a cyano group (-C≡N) linked to a 4-pyridinyl (C₅H₄N) moiety via an imidamide bridge .
Comparison with Structurally Similar Cyanamide Derivatives
Thiacloprid (CAS 111988-49-9)
- Structure : (3-((6-Chloro-3-pyridinyl)methyl)-2-thiazolidinylidene)cyanamide .
- Molecular Formula : C₁₀H₉ClN₄S
- Key Differences: Incorporates a thiazolidinylidene ring and a chlorinated pyridine group. Application: Neonicotinoid insecticide targeting insect nicotinic acetylcholine receptors. Selectivity: The chlorine atom and sulfur-containing ring enhance insecticidal activity but raise environmental concerns due to non-target toxicity .
Cyanamide, [3-(Dimethylamino)propyl]ethyl- (9CI) (CAS 700339-26-0)
- Structure: Alkyl-substituted cyanamide with a dimethylamino-propyl chain.
- Molecular Formula : C₈H₁₇N₃
- Hypothesized Use: Likely a precursor for surfactants or pharmaceuticals due to its amine functionality .
Cyanamide, (4-Methoxy-2-benzothiazolyl)- (9CI) (CAS 119283-89-5)
- Structure : Benzothiazole ring with a methoxy group and cyanamide substituent.
- Molecular Formula : C₉H₇N₃OS
- Key Differences: Benzothiazole core provides UV stability and rigid planar structure. Potential Applications: Antimicrobial or optoelectronic materials due to sulfur and aromatic systems .
Molecular and Physicochemical Properties
| Property | 4-Pyridinyl Cyanamide | Thiacloprid | Hydrogen Cyanamide |
|---|---|---|---|
| Molecular Weight | 146.15 | 252.72 | 42.04 |
| Aromatic Systems | Pyridine ring | Pyridine + Thiazole | None |
| Polarity | Moderate (π-π capable) | High (Cl, S atoms) | High |
| Applications | Research chemical | Insecticide | Plant growth regulator |
Research Findings and Mechanistic Insights
- Selectivity in Binding : Derivatives like Thiacloprid exploit chlorine and sulfur atoms for target specificity, whereas 4-pyridinyl cyanamide’s selectivity may rely on pyridine-mediated interactions (e.g., with enzymes or receptors) .
- Soil Microbiome Impact : Calcium cyanamide alters bacterial networks, suggesting that substituted cyanamides could have niche-specific effects depending on substituents .
Q & A
Q. What are the validated synthetic routes for Cyanamide, 4-pyridinyl- (9CI), and how do reaction conditions influence yield?
The synthesis typically involves cross-coupling or cyclization strategies. For example, ynamide-based methodologies (e.g., gold-catalyzed cyclization) can construct the pyridinyl-cyanamide scaffold . Key parameters include:
- Catalyst selection : Au(I) or Pd-based catalysts for regioselective coupling.
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance intermediate stability. Yields range from 60–85% depending on substituent steric effects .
Q. How is the molecular structure of Cyanamide, 4-pyridinyl- (9CI) characterized experimentally?
A multi-technique approach is essential:
- X-ray crystallography : Resolves bond angles and confirms the planar pyridinyl-cyanamide geometry .
- NMR spectroscopy : and NMR distinguish aromatic protons (δ 7.5–8.5 ppm) and the cyanamide group (δ 150–160 ppm for ) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., CHN, [M+H] = 147.0667) .
Q. What are the thermal and hydrolytic stability profiles of Cyanamide, 4-pyridinyl- (9CI)?
- Thermal stability : Melting points (mp) for analogous pyridinyl compounds range from 149–152.5°C, suggesting moderate thermal resilience . Decomposition above 200°C is observed via TGA.
- Hydrolytic stability : Susceptible to acidic hydrolysis (pH < 3) due to cyanamide’s electrophilic nitrile. Use buffered solutions (pH 6–8) for aqueous studies .
Advanced Research Questions
Q. How can contradictions in proposed reaction mechanisms for Cyanamide, 4-pyridinyl- (9CI) synthesis be resolved?
Mechanistic ambiguities (e.g., radical vs. polar pathways) require:
Q. How should researchers address discrepancies in spectroscopic data across studies?
Conflicting NMR or IR signals often arise from solvent effects or tautomerism. Mitigation strategies include:
Q. What experimental designs assess the impact of Cyanamide, 4-pyridinyl- (9CI) on microbial communities?
While direct studies are limited, analogous cyanamide derivatives (e.g., calcium cyanamide) show:
- Soil microbial biomass : Measure via phospholipid fatty acid (PLFA) analysis. Cyanamide increases biomass carbon by 15–20% in acidic soils .
- Community shifts : Use 16S rRNA sequencing to track taxa-sensitive responses (e.g., Actinobacteria enrichment) .
- Dose-response assays : Apply 0.1–1.5% w/w concentrations to mimic agricultural dosing .
Q. What methodologies elucidate the compound’s toxicity mechanisms in eukaryotic systems?
Evidence from yeast studies suggests:
- Gene knockout strains : Compare wild-type vs. cyanamide hydratase-deficient strains to assess metabolic detoxification pathways .
- ROS quantification : Use fluorescent probes (e.g., DCFH-DA) to measure oxidative stress .
- Analog synthesis : Develop non-toxic derivatives via substituent modification (e.g., replacing nitrile with amide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
